3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on the pyridine ring, as well as a boronic ester group. These features make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 3-chloro-2,6-difluoropyridine with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions: Products are often biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for imaging and diagnostic purposes.
Medicine: Serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is a key step in the synthesis of many biologically active compounds. The chloro and fluoro substituents also influence the reactivity and selectivity of the compound in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-5-chloropyridine
- 3-Chloro-2,4,5,6-tetrafluoropyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of chloro, fluoro, and boronic ester functionalities. This combination enhances its reactivity and makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C11H13BClF2NO2 |
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Molecular Weight |
275.49 g/mol |
IUPAC Name |
3-chloro-2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C11H13BClF2NO2/c1-10(2)11(3,4)18-12(17-10)6-5-7(14)16-9(15)8(6)13/h5H,1-4H3 |
InChI Key |
INEQZCMWQOCMOA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2Cl)F)F |
Origin of Product |
United States |
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